Pyridine-4-carbonyl chloride

Catalog No.
S1541576
CAS No.
14254-57-0
M.F
C6H4ClNO
M. Wt
141.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-4-carbonyl chloride

CAS Number

14254-57-0

Product Name

Pyridine-4-carbonyl chloride

IUPAC Name

pyridine-4-carbonyl chloride

Molecular Formula

C6H4ClNO

Molecular Weight

141.55 g/mol

InChI

InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H

InChI Key

RVQZKNOMKUSGCI-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)Cl

Canonical SMILES

C1=CN=CC=C1C(=O)Cl

The exact mass of the compound Pyridine-4-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridine-4-carbonyl chloride, also known as isonicotinoyl chloride, is a highly reactive acylating agent used to introduce the isonicotinoyl (4-pyridylcarbonyl) moiety. This structural unit is a critical component in numerous pharmaceutical intermediates and functional materials, such as metal-organic frameworks (MOFs), due to the specific electronic and geometric properties of the 4-pyridyl group. [REFS-1, REFS-2] Its primary function is the efficient synthesis of amides and esters under mild conditions, serving as a more activated alternative to its parent carboxylic acid, isonicotinic acid.

Substituting Pyridine-4-carbonyl chloride with seemingly similar alternatives introduces significant process and performance liabilities. Its hydrochloride salt form, Isonicotinoyl chloride hydrochloride, is sparingly soluble in common inert solvents, which can lead to heterogeneous reaction mixtures, incomplete conversions, and extensive salt formation with amine substrates, complicating workups. [1] The positional isomers, picolinoyl chloride (2-isomer) and nicotinoyl chloride (3-isomer), exhibit different reactivity profiles due to steric hindrance and electronic effects, impacting reaction kinetics and product yields. [2] Furthermore, reverting to the parent isonicotinic acid requires harsher reaction conditions or the use of costly coupling agents, negating the process efficiency gained by using the highly reactive acyl chloride. [3]

Superior Processability: Enhanced Solubility Profile Compared to Hydrochloride Salt Form

A key procurement differentiator for Pyridine-4-carbonyl chloride (the free base) is its superior handling in common synthesis workflows compared to its hydrochloride salt. Research notes that acylations with the hydrochloride forms of pyridinecarboxylic acids are 'troublesome' because they are 'only sparingly soluble in inert solvents'. [1] This poor solubility can necessitate the use of polar, reactive solvents or lead to incomplete reactions, particularly with polyamine substrates where 'extensive salt formation' further complicates the process. [1] The free base form avoids these issues, allowing for homogeneous solutions in standard solvents like dichloromethane, leading to cleaner and more efficient reactions.

Evidence DimensionProcessability & Solubility in Inert Solvents
Target Compound DataSoluble, enabling homogeneous reactions
Comparator Or BaselineIsonicotinoyl chloride hydrochloride: Described as 'sparingly soluble' and 'troublesome' for acylations. [<a href="https://www.mdpi.com/1420-3049/6/1/116" target="_blank">1</a>]
Quantified DifferenceQualitatively significant: Avoids heterogeneous mixtures and process-complicating salt formation.
ConditionsAcylation reactions, particularly with polyamine nucleophiles in inert solvents. [<a href="https://www.mdpi.com/1420-3049/6/1/116" target="_blank">1</a>]

Selecting the free base simplifies reaction setup, improves reproducibility, and reduces purification burdens by avoiding solubility issues and complex side-reactions inherent to the hydrochloride salt.

Geometric Precision: Linear Coordination Vector Enables High-Symmetry Material Design

For applications in crystal engineering, such as the synthesis of Metal-Organic Frameworks (MOFs), the geometry of the organic linker is a critical design parameter. Pyridine-4-carbonyl chloride provides access to the 4-pyridyl group, which acts as a linear, monodentate linker. [1] In contrast, the 3-pyridyl group, derived from the comparator nicotinoyl chloride, imposes a fixed 120° angle. This geometric distinction is non-trivial; the linear vector of the 4-pyridyl group is essential for constructing predictable, high-symmetry frameworks, such as those with grid-like topologies, which directly influences material properties like porosity and stability. [2]

Evidence DimensionLinker Geometry for Material Synthesis
Target Compound DataProvides a linear (180°) coordination vector.
Comparator Or BaselineNicotinoyl chloride (3-isomer): Provides an angular (120°) coordination vector.
Quantified Difference60° difference in coordination angle.
ConditionsSynthesis of coordination polymers and metal-organic frameworks.

Procurement of the 4-isomer is mandated for projects requiring linear linkers to achieve specific, predictable, and high-symmetry porous material architectures.

Enhanced Reactivity Profile: Sterically Unhindered Carbonyl Site vs. 2-Isomer

The reactivity of pyridinecarbonyl chlorides is strongly influenced by the position of the ring nitrogen relative to the carbonyl group. In Pyridine-4-carbonyl chloride, the carbonyl group is at the 4-position, remote from the ring nitrogen, presenting a sterically unhindered site for nucleophilic attack. [1] In contrast, the comparator Picolinoyl chloride (2-isomer) has its carbonyl group immediately adjacent to the nitrogen atom. This proximity creates significant steric hindrance, which can impede the approach of nucleophiles, especially bulky ones, leading to slower reaction rates or requiring more forcing conditions for complete conversion. [2]

Evidence DimensionSteric Accessibility of Carbonyl Group
Target Compound DataUnhindered: Carbonyl at 4-position is sterically accessible.
Comparator Or BaselinePicolinoyl chloride (2-isomer): Hindered: Carbonyl at 2-position is sterically shielded by the adjacent ring nitrogen.
Quantified DifferenceQualitative but significant difference in steric environment, impacting reaction kinetics.
ConditionsAcylation of sterically demanding nucleophiles (e.g., secondary amines, hindered alcohols).

For syntheses involving sterically demanding substrates or when mild conditions are critical, the 4-isomer offers a kinetic advantage, enabling more efficient and reliable acylations.

Streamlined Synthesis of Amine-Rich Pharmaceutical Scaffolds

This compound is the right choice for acylating complex molecules containing multiple amine functionalities, such as polyamines or decorated heterocyclic cores. Its superior solubility in standard organic solvents compared to the hydrochloride salt form prevents process complications like incomplete reactions and difficult-to-remove salt byproducts, leading to cleaner conversions and simplified downstream purification. [1]

Rational Design of High-Porosity Metal-Organic Frameworks (MOFs)

In materials science, this reagent is essential for the synthesis of MOFs and coordination polymers where a linear, rigid linker is a required design element. The 4-pyridyl geometry is non-negotiable for achieving predictable, high-symmetry network topologies, which is a key factor in controlling the porosity and guest-uptake properties of the final material.

Efficient Acylation of Sterically Demanding Substrates

When the synthetic target involves the acylation of a sterically hindered alcohol or secondary amine, the unhindered nature of the 4-carbonyl group provides a distinct kinetic advantage over the 2-isomer (picolinoyl chloride). This allows for reactions to proceed more rapidly and to completion under milder conditions, improving overall process efficiency.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (85.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

39178-35-3

Dates

Last modified: 08-15-2023

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